{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
CAS No.: 68161-57-9
Cat. No.: VC2424248
Molecular Formula: C10H15N3O2S2
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68161-57-9 |
|---|---|
| Molecular Formula | C10H15N3O2S2 |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15) |
| Standard InChI Key | JFLHCHYQJDYJKP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O |
| Canonical SMILES | C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O |
Introduction
The compound "{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid" is a derivative of the 1,3,4-thiadiazole class, known for its diverse chemical and biological properties. This structure incorporates a cyclohexylamino group and a thiol-acetic acid moiety, making it a potential candidate for various pharmaceutical and industrial applications.
Synthesis
The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides and carboxylic acids under acidic or basic conditions. The introduction of the cyclohexylamino group can be achieved via nucleophilic substitution or amination reactions .
Biological Activity
4.1 Antimicrobial Potential
Thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities due to their ability to disrupt microbial enzymes and membranes. While specific data for this compound is limited, similar structures have shown activity against Gram-positive and Gram-negative bacteria .
4.2 Anticancer Properties
Compounds containing thiadiazole frameworks have been reported to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting key metabolic pathways .
4.3 Anti-inflammatory Activity
Molecular docking studies of related thiadiazole compounds suggest potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation .
Applications
This compound's structural attributes make it promising for:
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Drug development targeting antimicrobial or anticancer pathways.
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Use as a precursor in synthesizing more complex thiadiazole derivatives.
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Potential roles in agricultural chemistry as fungicides or herbicides.
Research Gaps and Future Directions
While the compound shows promise based on its structural analogs:
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Detailed pharmacological studies are needed to confirm its bioactivity.
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Toxicological profiles must be established to ensure safety.
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Exploring its potential as a ligand in coordination chemistry could open new avenues.
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